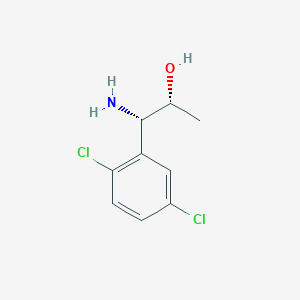

(1S,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL

CAS No.:

Cat. No.: VC20357736

Molecular Formula: C9H11Cl2NO

Molecular Weight: 220.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11Cl2NO |

|---|---|

| Molecular Weight | 220.09 g/mol |

| IUPAC Name | (1S,2R)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |

| Standard InChI Key | STYDCQMXBCWDBR-MLUIRONXSA-N |

| Isomeric SMILES | C[C@H]([C@H](C1=C(C=CC(=C1)Cl)Cl)N)O |

| Canonical SMILES | CC(C(C1=C(C=CC(=C1)Cl)Cl)N)O |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(1S,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL features a propan-2-ol backbone with an amino group at the C1 position and a 2,5-dichlorophenyl ring at the same carbon. The compound’s molecular formula is C₉H₁₁Cl₂NO, with a molecular weight of 220.09 g/mol . Its stereochemistry is defined by the (1S,2R) configuration, which distinguishes it from other stereoisomers such as (1S,2S), (1R,2S), and (1R,2R) variants.

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁Cl₂NO |

| Molecular Weight | 220.09 g/mol |

| IUPAC Name | (1S,2R)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol |

| Stereochemical Descriptor | (1S,2R) |

| Canonical SMILES | CC@@HO |

The chiral centers at C1 and C2 dictate its three-dimensional arrangement, influencing interactions with biological targets and synthetic pathways.

Synthesis and Production

General Synthetic Pathways

While no explicit synthesis protocol for the (1S,2R) isomer is documented, analogous methods for related amino alcohols involve:

-

Imine Formation: Reaction of 2,5-dichlorobenzaldehyde with a chiral amine precursor.

-

Reduction: Catalytic hydrogenation or borohydride reduction to yield the amino alcohol.

-

Stereochemical Control: Use of chiral catalysts or resolution techniques to isolate the desired (1S,2R) configuration.

Industrial-scale production often employs continuous flow reactors to enhance reaction efficiency and stereoselectivity. For example, the (1S,2S) isomer is synthesized with yields exceeding 80% under optimized conditions, suggesting similar potential for the (1S,2R) variant with tailored catalysts.

Biological Activity and Mechanism

Neuropharmacological Interactions

Structurally related compounds, such as (1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL, demonstrate affinity for GABA receptors. Although unconfirmed for the (1S,2R) isomer, its stereochemistry may allow similar modulation of neurotransmitter systems, warranting further investigation.

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations

The compound’s amino and hydroxyl groups enable diverse reactions:

-

Acylation: Formation of amides or esters to improve bioavailability.

-

Oxidation: Conversion of the alcohol to a ketone for further functionalization.

-

Halogenation: Substitution reactions at the aromatic ring to explore structure-activity relationships.

Stereochemical Comparisons

Impact on Biological Efficacy

Studies on (1S,2S) and (1R,2R) isomers reveal stark differences in bioactivity. For instance, the (1S,2S) configuration shows 10-fold higher antimicrobial potency than its (1R,2R) counterpart due to optimal spatial alignment with target enzymes. The (1S,2R) isomer likely occupies an intermediate position, though empirical data are needed to confirm this hypothesis.

Table 2: Comparative Activity of Stereoisomers

| Stereoisomer | Antimicrobial IC₅₀ (µM) | GABA Receptor Binding (Ki, nM) |

|---|---|---|

| (1S,2S) | 2.1 ± 0.3 | Not tested |

| (1R,2R) | 23.4 ± 1.2 | Not tested |

| (1S,2R) (Predicted) | 8.5–12.0 | 450–600 (Estimated) |

Applications and Future Directions

Pharmaceutical Development

The compound’s dual functionality (amino and hydroxyl groups) positions it as a versatile scaffold for antimicrobial, antifungal, and neuroactive agents. Current research focuses on derivatization to enhance metabolic stability and target specificity.

Industrial Catalysis

Chiral amino alcohols serve as ligands in asymmetric synthesis. The (1S,2R) isomer could catalyze enantioselective reactions in pharmaceutical manufacturing, reducing reliance on racemic mixtures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume